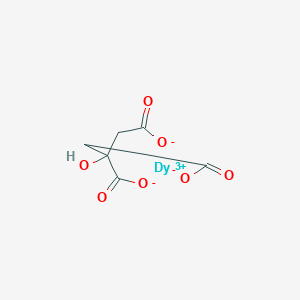
Dysprosium citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium citrate is a useful research compound. Its molecular formula is C6H5DyO7 and its molecular weight is 351.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
2.1. Photocatalysis
One significant application of dysprosium citrate is in photocatalysis. Recent studies have demonstrated that when combined with titanium dioxide (TiO₂), dysprosium oxide (Dy₂O₃) enhances the photocatalytic activity under UV light. The incorporation of dysprosium ions into TiO₂ matrices improves charge separation and enhances the degradation of organic pollutants in wastewater treatment.
| Material | Photocatalytic Efficiency | Method |
|---|---|---|
| Dy₂O₃@TiO₂ | Increased by 30% | Hydrothermal synthesis |
| Pure TiO₂ | Baseline | Hydrothermal synthesis |
2.2. Thermoluminescent Materials
This compound is also utilized in the development of thermoluminescent materials, particularly doped calcium sulfate (CaSO₄). These materials are essential for radiation detection and dosimetry applications due to their ability to store energy from ionizing radiation and release it as light upon heating.
| Dopant | Thermoluminescent Response | Synthesis Method |
|---|---|---|
| Dysprosium-doped CaSO₄ | Enhanced sensitivity | Sol-gel method |
| Undoped CaSO₄ | Standard response | Sol-gel method |
2.3. Magnetic Materials
Dysprosium ions are known for their magnetic properties, making this compound a candidate for enhancing magnetic materials. Research indicates that incorporating dysprosium into ferrite structures significantly improves their magnetic characteristics, which can be applied in data storage and electronic devices.
| Material | Magnetic Property Improvement | Study Findings |
|---|---|---|
| NiFe₂O₄ with Dy³⁺ | Increased saturation magnetization | Room temperature analysis |
| Pure NiFe₂O₄ | Baseline | Room temperature analysis |
3.1. Dysprosium-Doped Nanocomposites
A study investigated the synthesis of Dy₂O₃@TiO₂ nanocomposites using a hydrothermal approach. The resulting material showed significant enhancements in photocatalytic activity compared to pure TiO₂, highlighting its potential for environmental applications.
3.2. Antibacterial Properties
Research has explored the incorporation of this compound in antibacterial applications, particularly in paints and coatings. The addition of dysprosium ions has been shown to improve antimicrobial efficacy, making it suitable for healthcare environments.
Propriétés
Numéro CAS |
13074-91-4 |
|---|---|
Formule moléculaire |
C6H5DyO7 |
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
dysprosium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Dy/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clé InChI |
JBDQKRUYXNZPKH-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Dy+3] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Dy+3] |
Key on ui other cas no. |
13074-91-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















